molecular formula C7H9Cl3N2 B13645388 (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13645388
M. Wt: 227.5 g/mol
InChI Key: ZZUAAUFEKQCDRS-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethanamine group at the 2 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine and ®-1-phenylethanamine.

    Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with ®-1-phenylethanamine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative with a single chlorine atom on the pyridine ring.

    3,5-Dichloropyridine: Lacks the ethanamine group but shares the dichloropyridine core.

    Pyridine: The parent compound without any substitutions.

Uniqueness

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1

InChI Key

ZZUAAUFEKQCDRS-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl

Origin of Product

United States

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